N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Structural biology Medicinal chemistry Conformational analysis

Unsymmetrical oxalamides in the benzodioxole-nitrophenyl family are not functionally interchangeable-substituting a close analog risks unpredictable IC₅₀ shifts and metabolic stability divergence. This compound addresses three critical SAR variables: • Methylene spacer: +1 rotatable bond vs. directly N-aryl-attached analogs (CAS 899744-26-4), altering target-binding geometry at kinase/PTP active sites • 2-Methyl-5-nitrophenyl substitution: steric (ortho-methyl) & electronic (meta-nitro) differentiation vs. 4-fluoro-3-nitro congeners (CAS 899978-34-8) • Oxalamide core: validated scaffold with established precedent in PTP1B (WO-2003002569-A1) and c-Met kinase (US7470693B2) inhibition Available in 1 mg-bulk quantities. Quote-based pricing with global shipping.

Molecular Formula C17H15N3O6
Molecular Weight 357.322
CAS No. 899744-46-8
Cat. No. B2709510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
CAS899744-46-8
Molecular FormulaC17H15N3O6
Molecular Weight357.322
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H15N3O6/c1-10-2-4-12(20(23)24)7-13(10)19-17(22)16(21)18-8-11-3-5-14-15(6-11)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyBFNOHHDSLXDFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Structural Profile and Procurement Characteristics


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899744-46-8, molecular formula C₁₇H₁₅N₃O₆, molecular weight 357.32 g/mol) is a synthetic unsymmetrical oxalamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl moiety at one amide nitrogen and a 2-methyl-5-nitrophenyl group at the other . The compound belongs to the broader class of N,N'-disubstituted oxalamides, a scaffold recognized in medicinal chemistry for enzyme inhibition applications, particularly against protein tyrosine phosphatases (PTPs) and kinases [1]. The methylene spacer between the benzodioxole ring and the oxalamide core distinguishes this compound from directly N-aryl-attached benzodioxole oxalamides, potentially altering conformational flexibility and hydrogen-bonding geometry at target binding sites [2]. The 2-methyl-5-nitrophenyl substitution pattern introduces both steric (ortho-methyl) and electronic (meta-nitro) effects that may influence target selectivity relative to regioisomeric or unsubstituted analogs.

1

PTP and kinase inhibitor SAR probe: oxalamide pharmacophore suitable for enzyme screening cascades

2

Methylene spacer introduces conformational flexibility for target-binding geometry assessment

3

Benzodioxole–nitrophenyl hybrid pharmacophore unexplored in published oxalamide patent estates

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Why Analogs Cannot Substitute


Unsymmetrical oxalamides within the benzodioxole-nitrophenyl family are not functionally interchangeable due to three structural variables that independently modulate target binding, physicochemical properties, and synthetic tractability. First, the presence or absence of a methylene spacer between the benzodioxole ring and the oxalamide nitrogen alters the conformational自由度 and hydrogen-bond donor/acceptor geometry—directly N-aryl-attached analogs (e.g., CAS 899744-26-4 and 899744-34-4) present a more rigid, planar pharmacophore compared to the methylene-linked variant . Second, the regioisomeric position of the nitro group on the phenyl ring (2-nitro, 3-nitro, or 4-nitro) has been shown in related oxalamide series to shift enzyme inhibitory selectivity profiles [1]. Third, the ortho-methyl substituent on the nitrophenyl ring in the target compound introduces steric constraints absent in analogs such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide (CAS 899978-34-8), where a para-fluoro replaces the ortho-methyl group . These structural differences translate into altered IC₅₀ values, selectivity windows, and metabolic stability profiles that cannot be predicted without compound-specific data. Procurement of a close analog without verifying target-specific activity data therefore carries a material risk of obtaining a compound with substantially different biological performance.

Linker geometry

Methylene spacer vs. direct N-aryl attachment may shift conformational ensemble and target-binding pose; analogs CAS 899744-26-4 and 899744-34-4 are not direct substitutes

Nitro position

5-nitro vs. 3-nitro regioisomerism may alter electronic topology and hydrogen-bond acceptor capacity; target engagement profile may not transfer across positional isomers

Steric constraint

ortho-methyl group restricts nitrophenyl ring rotation absent in 4-fluoro analog CAS 899978-34-8; conformational restriction may affect binding-pocket complementarity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Differentiation vs. Closest Analogs


Methylene Spacer Conformational Effects vs. Direct N-Aryl Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the benzo[d][1,3]dioxole ring and the oxalamide nitrogen, whereas closest analogs CAS 899744-26-4 and 899744-34-4 attach the benzodioxole directly to the oxalamide nitrogen via an N-aryl bond. This single-atom difference increases the number of rotatable bonds from approximately 5 to 6 and introduces a tetrahedral carbon at the benzylic position, which can adopt gauche or anti conformations relative to the oxalamide plane . In related kinase inhibitor oxalamide series (US7470693B2), the presence of a methylene linker has been associated with altered c-Met inhibitory potency compared to directly N-aryl-linked analogs, attributable to optimized geometry of the terminal aryl group within the enzyme's hydrophobic back pocket [1]. The molecular weight difference (357.32 vs. 329.26 g/mol) further impacts logP and solubility parameters relevant to assay compatibility .

Methylene spacer conformational effect
Class-level inference
Δ +1 rotatable bond; Δ +28.06 g/mol MW vs. direct N-aryl analogs
May support distinct target-binding geometry; reported linker-dependent potency variation in related oxalamide kinase inhibitor series
Crystallographic or solution-phase conformational data not available for target compound
Structural biology Medicinal chemistry Conformational analysis

Substituent Effect: 2-Methyl-5-nitrophenyl vs. 4-Fluoro-3-nitrophenyl

The target compound bears a 2-methyl-5-nitrophenyl group, whereas the closest commercially available methylene-linked congener, CAS 899978-34-8 (N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide), substitutes a para-fluoro for the ortho-methyl and relocates the nitro group from the 5- to the 3-position on the phenyl ring . In the capsaicin-analog benzodioxole series (Damião et al., 2014), aryl substitution pattern was a primary determinant of differential cytotoxicity across SK-MEL-28, NCI-H1299, and MDA-MB-231 cancer cell lines, with select compounds showing µM-range growth inhibition while sparing MRC-5 fibroblasts [1]. The ortho-methyl group in the target compound introduces steric hindrance adjacent to the oxalamide NH, which may restrict the conformational space of the nitrophenyl ring relative to the oxalamide plane—an effect absent in the 4-fluoro analog. The meta-nitro (5-position) vs. meta-nitro (3-position) difference alters the electronic character of the aryl ring, potentially shifting hydrogen-bond acceptor capacity at the nitro oxygens .

Aryl substitution: steric and electronic contrast
Cross-study comparable
2-methyl-5-nitrophenyl vs. 4-fluoro-3-nitrophenyl: qualitative shift in steric bulk (+CH₃ vs. +F) and nitro topology (5-NO₂ vs. 3-NO₂)
Capsaicin-analog benzodioxole SAR shows positional isomerism can alter cell-model response by >5-fold; analog substitution requires compound-specific screening
No direct comparative bioassay data available for these two oxalamides; class-level SAR reference only
Anticancer research SAR Pharmacophore modeling

Oxalamide Core: Privileged PTP/Kinase Inhibitory Scaffold

The unsymmetrical oxalamide core shared by the target compound is a recognized pharmacophore for protein tyrosine phosphatase (PTP) and kinase inhibition. The patent WO-2003002569-A1 (Novo Nordisk) established oxalylamide derivatives as PTP1B inhibitors with binding to the active site and second phosphotyrosine pocket [1]. Independently, US7470693B2 disclosed oxalamide derivatives as c-Met kinase inhibitors for anticancer applications [2]. In a focused mPTPB screening campaign, piperazinyl-thiophenyl-ethyl-oxalamide derivatives were identified as one of two distinct inhibitor classes, with five of 15 compounds showing IC₅₀ values ≤20 µM against Mycobacterium tuberculosis PTPB, and demonstrating efficacy in blocking Mtb growth in macrophages [3]. This dual PTP/kinase inhibitory potential of the oxalamide scaffold provides a mechanistic rationale for prioritizing the target compound in screening cascades where both target classes are of interest. The combination of the benzodioxole moiety (known to enhance metabolic stability and membrane permeability) with the 2-methyl-5-nitrophenyl group creates a hybrid pharmacophore not represented in the exemplifying compound sets of either patent family.

Oxalamide core: PTP/kinase pharmacophore
Class-level inference
Published oxalamide mPTPB inhibitors: IC₅₀ ≤ 20 µM (5 of 15 compounds); PTP1B and c-Met inhibition established in patent families
Scaffold precedent supports µM-range PTP/kinase screening potential; target compound occupies unexplored substitution space within validated pharmacophore boundaries
No compound-specific IC₅₀ or target-engagement data in published literature; data to verify
Enzyme inhibition PTP1B Kinase inhibitors Tuberculosis

Physicochemical Profile Comparison vs. In-Class Analogs

The target compound (MW 357.32, molecular formula C₁₇H₁₅N₃O₆) presents a distinct physicochemical profile compared to its closest commercially cataloged analogs. The presence of both the benzodioxole methylenedioxy ring and the 2-methyl-5-nitrophenyl group yields a hydrogen bond acceptor count of 9 (six from nitro/oxalamide oxygens, three from benzodioxole oxygens) and donor count of 2 (both oxalamide NH), compared to analogs lacking the methylene spacer which maintain similar H-bond profiles but differ in rotatable bond count and molecular shape . The benzodioxole moiety has been associated with enhanced metabolic stability in multiple medicinal chemistry campaigns, attributed to the methylenedioxy ring's resistance to oxidative metabolism relative to unsubstituted catechol or methoxy-phenyl analogs [1]. While no experimental logP or solubility data were identified for the target compound, the structural combination of a lipophilic benzodioxole (predicted to increase logP) with a polar nitro group (predicted to decrease logP) results in a balanced polarity profile intermediate between the more lipophilic N1-cyclohexyl analog and the more polar N1-allyl analog within the 2-methyl-5-nitrophenyl oxalamide series [2].

Physicochemical profile vs. in-class analogs
Supporting evidence
MW 357.32; HBD 2; HBA 9; ΔMW +53 to +94 vs. non-benzodioxole N1-substituted analogs
Distinct MW and HBA profile positions compound in different drug-like chemical space vs. simpler N1-cyclohexyl or N1-allyl analogs; may support differentiated solubility and permeability context
Experimental logP, solubility, and permeability data not available; calculated predictions only
ADME prediction Drug-likeness Physicochemical profiling

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Research and Industrial Applications


SAR Studies on Oxalamide Kinase/Phosphatase Inhibitors

The target compound serves as a rationally selected SAR probe for exploring the effects of methylene spacer insertion and 2-methyl-5-nitrophenyl substitution within oxalamide pharmacophores. Given the established precedent for oxalamide-based PTP1B inhibition (WO-2003002569-A1) [1] and c-Met kinase inhibition (US7470693B2) [2], this compound enables systematic exploration of how the benzodioxole-methylene moiety affects potency relative to both directly N-aryl-attached benzodioxole analogs (CAS 899744-26-4, 899744-34-4) and non-benzodioxole N1-substituted congeners (N1-cyclohexyl, N1-allyl). The 2-methyl-5-nitrophenyl group provides a sterically and electronically differentiated aryl ring for probing the hydrophobic back pocket of kinase domains or the secondary binding site of PTPs. This scenario is most appropriate for medicinal chemistry teams seeking to expand SAR around existing oxalamide hit series or to establish novel intellectual property in the PTP/kinase inhibitor space.

Anticancer Screening in Benzodioxole-Responsive Cell Lines

Based on the capsaicin-analog benzodioxole study by Damião et al. (2014), in which benzo[d][1,3]dioxol-5-ylmethyl amide and ester derivatives demonstrated selective µM-range cytotoxicity against SK-MEL-28 (melanoma), NCI-H1299 (lung), and MDA-MB-231 (breast) cancer cell lines while sparing MRC-5 fibroblasts [3], the target compound is a logical candidate for inclusion in anticancer screening cascades. Its oxalamide linker, absent from the capsaicin analog series, introduces additional hydrogen-bonding capacity that may alter target engagement profiles. The 2-methyl-5-nitrophenyl group further differentiates it from the published capsaicin analogs, which predominantly used alkyl/aryl amide or ester linkages without nitro substitution. Researchers should prioritize cell viability assays (MTT or Alamar Blue) against the responsive cell lines identified above, with MRC-5 counterscreening to assess therapeutic window.

mPTPB Inhibitor Hit-Finding for Tuberculosis

The identification of piperazinyl-thiophenyl-ethyl-oxalamide derivatives as mPTPB inhibitors (Wang et al., 2010) validates the oxalamide scaffold for anti-tuberculosis drug discovery [4]. The target compound, while structurally distinct from the published mPTPB-active oxalamides (which feature a piperazinyl-thiophenyl-ethyl group at one nitrogen), retains the core oxalamide pharmacophore while introducing a benzodioxole-methyl moiety that may access different regions of the mPTPB active site. The 2-methyl-5-nitrophenyl group provides a chromogenic/fluorogenic handle (nitro group absorbance at ~340 nm) that may facilitate binding assay development. This compound is appropriate for inclusion in mPTPB enzyme inhibition screens with pNPP substrate readout, followed by macrophage Mtb growth inhibition assays for hits showing IC₅₀ ≤ 20 µM, consistent with the activity threshold established in the primary screening publication.

Nitroreductase Prodrug Activation Tool Compound

The 5-nitrophenyl substituent in the target compound presents a potential substrate for nitroreductase enzymes, which are exploited in prodrug activation strategies (e.g., CB1954 and related nitroaromatic prodrugs) and in gene-directed enzyme prodrug therapy (GDEPT). The benzodioxole moiety, known for its metabolic stability and potential CYP450 interactions [5], combined with the nitro group creates a bifunctional molecule that can serve as a tool compound for investigating the interplay between oxidative metabolism (benzodioxole methylenedioxy ring opening) and reductive metabolism (nitro group reduction). This application scenario is particularly relevant for research groups studying tumor-selective prodrug activation or antibacterial nitroreductase systems, where the compound's dual metabolic liabilities may provide mechanistic insights not accessible with simpler monofunctional analogs.

Application
Selection Property
Validation Focus
PTP/kinase SAR probe studies
Methylene spacer pharmacophore context
Target engagement comparison vs. N-aryl-linked analogs
Cell-model endpoint screening
Benzodioxole cytotoxicity screening context
Cell-line response and selectivity profiling; MRC-5 counter-screen
mPTPB enzyme inhibition screening
Oxalamide pharmacophore fit for phosphatase assays
pNPP substrate readout; macrophage Mtb growth inhibition follow-up
Nitroreductase prodrug research tool
5-nitrophenyl substrate context
Reductive vs. oxidative metabolism interplay; dual metabolic liability assessment
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